1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with two morpholine groups attached at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under controlled conditions.
Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with morpholine in the presence of suitable catalysts and solvents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the morpholine groups or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium or copper complexes.
Major Products:
Scientific Research Applications
1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
- 1-Methyl-4,6-di(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Methyl-4,6-di(azepan-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Methyl-4,6-di(pyrrolidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: 1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of morpholine groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-18-12-11(10-15-18)13(19-2-6-21-7-3-19)17-14(16-12)20-4-8-22-9-5-20/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEVIHCGDOCMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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